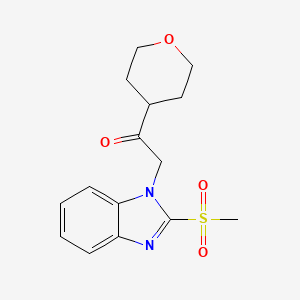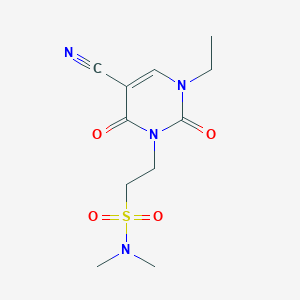![molecular formula C20H32N4O B7056737 N-(cyclohexylmethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056737.png)
N-(cyclohexylmethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide is a complex organic compound that features a cyclohexylmethyl group, a pyridin-2-ylamino group, and a pyrrolidin-1-yl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Pyridin-2-ylamino Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with an amine to form the pyridin-2-ylamino group.
Coupling with Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced via a reductive amination reaction, where a cyclohexylmethyl ketone is reacted with an amine in the presence of a reducing agent.
Formation of the Propanamide Backbone: The final step involves the amidation of the intermediate compound with a propanoic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the cyclohexylmethyl group.
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine under strong reducing conditions.
Substitution: The pyridin-2-ylamino group can participate in nucleophilic substitution reactions, especially with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(cyclohexylmethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate binding sites and mechanisms of action.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylamino group may facilitate binding to active sites, while the cyclohexylmethyl group could enhance lipophilicity and membrane permeability. The propanamide backbone provides structural stability and contributes to the overall pharmacokinetic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide
- N-(cyclohexylmethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]butanamide
Uniqueness
Compared to similar compounds, N-(cyclohexylmethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide has a unique balance of hydrophilic and lipophilic properties, which may enhance its bioavailability and efficacy as a therapeutic agent. Its specific structural features allow for selective binding to target molecules, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-16(20(25)23-13-17-7-3-2-4-8-17)24-12-10-18(15-24)14-22-19-9-5-6-11-21-19/h5-6,9,11,16-18H,2-4,7-8,10,12-15H2,1H3,(H,21,22)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVMZQZKRSUVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCCC1)N2CCC(C2)CNC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7056656.png)

![1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one](/img/structure/B7056661.png)
![4-[[(4-Bromothiophene-3-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7056666.png)

![6-Amino-1-benzyl-5-[(4-ethylphenyl)methyl-(2-hydroxyethyl)amino]pyrimidine-2,4-dione](/img/structure/B7056692.png)
![7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7056697.png)
![N-[(4-fluorophenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056705.png)
![N-[(2-fluorophenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056723.png)
![N-(1-naphthalen-2-ylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7056728.png)
![Methyl 4-[[2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanoylamino]methyl]benzoate](/img/structure/B7056731.png)
![N-[(2-methylphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056736.png)
![7-[[4-[(2-Methylpyrazol-3-yl)methyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7056758.png)
![4-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7056762.png)
